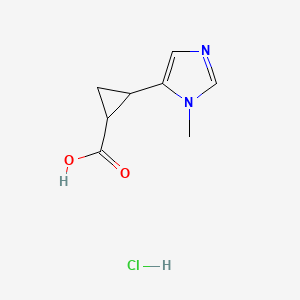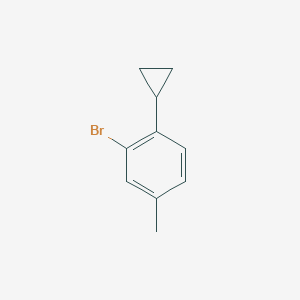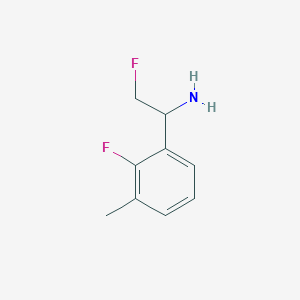
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine: is an organic compound with the molecular formula C9H11F2N . It is typically found as a colorless liquid or solid and has a molecular weight of 171.19 g/mol . This compound is soluble in water and organic solvents and is characterized by a slightly sweet amine-like odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with ammonium acetate and sodium cyanoborohydride in the presence of a solvent such as methanol . The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis . This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Azides or methoxy derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an inhibitor or agonist , depending on the target and the context of its use . The pathways involved often include signal transduction and metabolic processes , leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-(3-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-amine is unique due to its dual fluorine substitution on the aromatic ring, which can significantly influence its chemical reactivity and biological activity . This dual substitution pattern distinguishes it from other similar compounds, potentially leading to different pharmacological and chemical properties .
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-fluoro-1-(2-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4,8H,5,12H2,1H3 |
Clave InChI |
XWVCOHPMNYLUPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(CF)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
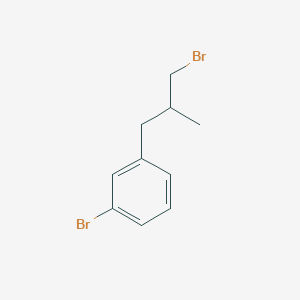
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)
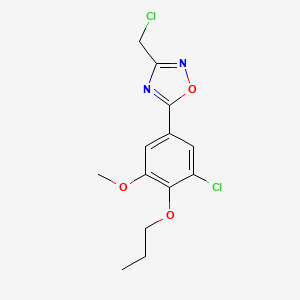
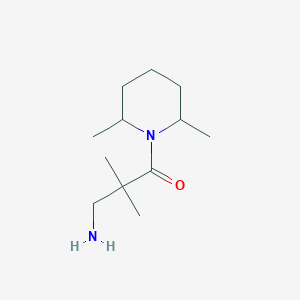
![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
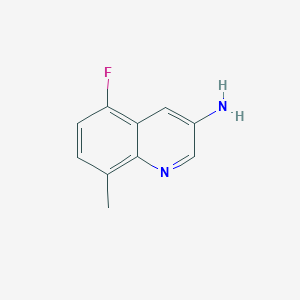
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
